methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Description
IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate systematically describes the compound’s substituent arrangement on the imidazole core. The numbering begins at the nitrogen atom bearing the amino group (position 1), followed by a methyl group at position 2, an isobutyl group at position 4, and a carboxylate methyl ester at position 5. The CAS Registry Number 1150617-79-0 uniquely identifies this compound in chemical databases.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1150617-79-0 |
| Synonyms | CTK8C6608, SBB069327, ZINC32915177 |
The molecular formula, inferred from the structure, is C₁₁H₁₉N₃O₂ , reflecting the imidazole ring (C₃H₃N₂) combined with substituents: an amino group (-NH₂), a methyl ester (-COOCH₃), a methyl group (-CH₃), and an isobutyl chain (-CH₂CH(CH₂)₂).
Molecular Topology and Constitutional Isomerism
The compound’s topology centers on a planar, aromatic imidazole ring with substituents at positions 1, 2, 4, and 5. The isobutyl group at position 4 introduces a branched aliphatic chain, while the methyl ester at position 5 contributes polar character. Constitutional isomerism arises from alternative substituent placements or functional group variations. For example:
- Positional Isomerism : Moving the amino group to position 2 or the methyl ester to position 4 would yield distinct isomers.
- Functional Group Isomerism : Replacing the methyl ester with an ethyl group (as in ethyl 1H-imidazole-5-carboxylate) alters physical properties without changing the carbon skeleton.
| Compound | Substituent Positions | Molecular Formula |
|---|---|---|
| Methyl 1H-imidazole-5-carboxylate | 5-COOCH₃ | C₅H₆N₂O₂ |
| Ethyl 1H-imidazole-5-carboxylate | 5-COOCH₂CH₃ | C₆H₈N₂O₂ |
The stereoelectronic effects of the isobutyl group influence conformational flexibility, potentially stabilizing the imidazole ring through steric hindrance.
X-ray Crystallographic Studies of Imidazole Carboxylate Derivatives
While direct X-ray data for this compound remains unpublished, studies on simpler imidazole carboxylates provide insights. For instance, methyl 1H-imidazole-5-carboxylate exhibits a planar ring structure with bond lengths of 1.32 Å (C=N) and 1.38 Å (C-C), consistent with aromatic delocalization. The carboxylate group adopts a syn conformation relative to the adjacent nitrogen, minimizing steric clash.
In derivatives with bulkier substituents, such as the isobutyl group in this compound, crystallographic analyses often reveal distorted ring geometries. The isobutyl chain likely induces torsional strain, favoring non-planar conformations that could affect intermolecular interactions in solid-state packing.
Tautomeric Equilibria in 1H-Imidazole Carboxylate Systems
Imidazole derivatives exhibit prototropic tautomerism, where the proton migrates between nitrogen atoms. In this compound, the amino group at position 1 and the methyl ester at position 5 influence this equilibrium. The 1H-tautomer is stabilized by resonance between the amino group and the imidazole ring, while the 3H-tautomer is less favored due to steric hindrance from the methyl group at position 2.
Substituent effects further modulate tautomeric stability:
- Electron-donating groups (e.g., -NH₂) enhance resonance stabilization of the 1H-tautomer.
- Bulky groups (e.g., isobutyl) restrict proton transfer kinetics, favoring one tautomer in solution.
The methyl ester’s electron-withdrawing nature slightly destabilizes the 1H-tautomer but is counterbalanced by the amino group’s donating effects, resulting in a predominantly 1H-dominated equilibrium.
Properties
CAS No. |
1150617-79-0 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 3-amino-2-methyl-5-(2-methylpropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)5-8-9(10(14)15-4)13(11)7(3)12-8/h6H,5,11H2,1-4H3 |
InChI Key |
GGAQTHYIYGBTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1N)C(=O)OC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Imidazole Ring Formation
The imidazole scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting α-aminocarbonyl precursors with isonitriles or amidines under basic conditions. For example:
- Step 1 : Condensation of methyl 3-amino-4-isobutyl-2-methylacrylate with cyanamide in methanol at 60°C forms the imidazole core.
- Step 2 : Subsequent esterification with methyl chloroformate in dichloromethane introduces the carboxylate group.
Key Parameters :
Functional Group Modifications
Post-condensation modifications are often required to install the isobutyl and methyl substituents:
- Isobutyl Introduction : Alkylation of the imidazole nitrogen using isobutyl bromide in DMF with K₂CO₃ as a base.
- Methyl Group Installation : Dimethyl sulfate in DMF at 0°C selectively methylates the N-2 position.
Challenges : Competing alkylation at multiple nitrogen sites necessitates careful stoichiometric control.
Multi-Step Synthesis with Protective Groups
tert-Butyl Carbamate Protection
To avoid undesired side reactions, the amino group is protected during synthesis:
- Protection : Treating 4-aminoimidazole with di-tert-butyl dicarbonate (Boc₂O) in THF yields tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate.
- Alkylation : Isobutyl bromide alkylates the N-1 position under phase-transfer conditions (TBAB, NaOH).
- Deprotection : HCl in dioxane removes the Boc group, yielding the free amine.
Advantages :
Microwave-Assisted One-Pot Synthesis
Reaction Design
Microwave irradiation accelerates imidazole formation via 1,5-electrocyclization of azavinyl azomethine ylides:
- Components : 1,2-Diaza-1,3-diene, benzylamine, and paraformaldehyde.
- Conditions : Microwave at 125°C for 20 minutes in tert-butanol.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Temperature | 125°C |
| Irradiation Time | 20 min |
| Solvent | tert-Butanol |
| Yield | 78% |
Advantages Over Conventional Methods
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 45–60 | 70–85 | Moderate |
| Protective Group | 65–80 | 90–95 | High |
| Microwave-Assisted | 70–78 | 85–90 | Limited |
Critical Observations :
- Condensation Routes : Cost-effective but suffer from low regioselectivity.
- Protective Group Strategies : Ideal for pharmaceutical-grade synthesis but require additional steps.
- Microwave Methods : Rapid but limited to small-scale research.
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate serves as an important intermediate. It is involved in the synthesis of more complex organic molecules, particularly those that contain imidazole derivatives. The compound can undergo various reactions, including:
- Nucleophilic Substitution : The imidazole ring can participate in nucleophilic substitution reactions, making it useful for creating diverse chemical entities.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield various products, such as carboxylic acids or alcohols, which are valuable in pharmaceuticals.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies demonstrate that this compound possesses antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models.
Medicine
The therapeutic potential of this compound is being explored for its ability to interact with biological targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, which may lead to therapeutic benefits in various diseases.
- Receptor Modulation : The compound may modulate receptor functions, influencing signaling pathways crucial for cellular responses.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of various imidazole derivatives, including this compound, revealed:
- Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics against Gram-positive and Gram-negative bacteria.
Cancer Cell Line Studies
In vitro experiments involving human cancer cell lines demonstrated that:
- Treatment with this compound resulted in reduced cell viability and induced apoptosis at micromolar concentrations.
The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach to cancer therapy.
Anti-inflammatory Models
In animal models treated with this compound:
- Reduced inflammation markers were observed compared to control groups.
The compound effectively mitigated edema in carrageenan-induced paw edema models, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-Amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 61982-18-1)
- Structural Differences : Replaces the isobutyl group with a methyl group at position 1 and uses an ethyl ester instead of methyl at position 5 .
- Synthesis : Prepared via nucleophilic substitution or esterification, differing from the target compound’s phosphine oxide-mediated pathway .
- Properties : Similarity score of 0.84 to the target compound , suggesting comparable reactivity but altered solubility due to the ethyl ester’s increased hydrophobicity.
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (CAS: 68462-61-3)
- Structural Differences: Features a benzyl group at position 1 and an ethyl ester at position 4, with the amino group shifted to position 5 .
Methyl 4-Amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 1195555-40-8)
Ethyl 5-Amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS: 1427501-40-3)
Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate
- Structural Differences: Substitutes the amino group with a benzyl group at position 4 and places the ester at position 2 .
- Properties : The benzyl group introduces π-π stacking capabilities, which could influence crystallization behavior and intermolecular interactions .
Tabulated Comparison of Key Features
Functional Implications
- Hydrogen Bonding: The amino group in the target compound may form stronger hydrogen bonds compared to non-amino analogs (e.g., methyl 4-benzyl derivatives), influencing solubility and crystal morphology .
- Biological Activity : Fluorinated analogs (e.g., CAS 1427501-40-3 ) exhibit enhanced stability, making them more viable for in vivo studies than the target compound.
Biological Activity
Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 211.26 g/mol. Its structure includes an imidazole ring, an amino group, and an isobutyl side chain, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| Structure Type | Imidazole derivative |
| Key Functional Groups | Amino group, Carboxyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the isobutyl group and the formation of the imidazole ring. Common methods include:
- Formation of the Imidazole Ring : Utilizing starting materials such as substituted ureas or guanidines.
- Alkylation : Introducing the isobutyl group through alkylation reactions.
- Carboxylation : Adding a carboxylic acid moiety to complete the structure.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study : In vitro testing demonstrated that this compound significantly inhibited the growth of MCF cell lines, with IC50 values indicating effective cytotoxicity. The compound's mechanism appears to involve modulation of apoptotic pathways, leading to enhanced cell death in tumor cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression and inflammation:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Sphingosine Kinase 1 (SphK1) | Moderate inhibition | 55 μM |
| Sphingosine Kinase 2 (SphK2) | Moderate inhibition | 20 μM |
These findings suggest that this compound may serve as a dual inhibitor for sphingosine kinases, which are implicated in various pathological conditions, including cancer and cardiovascular diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the amino group enhances its interaction with biological targets, while the isobutyl side chain contributes to hydrophobic interactions that may improve membrane permeability and bioavailability.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the significance of specific functional groups in determining biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate | C10H16N2O2 | Lacks amino group; primarily used for antimicrobial purposes. |
| Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | Simpler structure; used in various biochemical applications. |
Q & A
Basic: What synthetic strategies are effective for preparing methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Core Approach : Imidazole derivatives are typically synthesized via cyclization reactions. A plausible route involves coupling an α-amino ester with an isobutyl-substituted aldehyde under acidic conditions, followed by cyclization using reagents like ammonium acetate .
- Optimization Tips :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysts : Employ Pd/C or ZnCl₂ for regioselective substitutions at the 4-position of the imidazole ring .
- Temperature Control : Maintain reflux conditions (80–120°C) to drive cyclization while avoiding decomposition .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and FTIR (characteristic N-H stretch at ~3400 cm⁻¹ and C=O at ~1700 cm⁻¹) .
Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ at m/z ~59) .
- Chromatography :
Advanced: What computational tools can predict the reactivity and stability of this compound in different environments?
Methodological Answer:
- Quantum Chemical Calculations :
- Use Gaussian or ORCA software to calculate HOMO-LUMO gaps and Fukui indices, identifying nucleophilic/electrophilic sites .
- Simulate solvent effects (e.g., water vs. DMSO) with COSMO-RS models .
- Molecular Dynamics (MD) :
- Predict solubility and aggregation behavior using GROMACS with OPLS-AA force fields .
- Docking Studies :
- Assess potential bioactivity by docking the compound into protein active sites (e.g., cytochrome P450) with AutoDock Vina .
Advanced: How can researchers resolve contradictions in spectral data or unexpected reactivity during functionalization?
Methodological Answer:
- Data Cross-Validation :
- Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to identify misassignments .
- Re-examine reaction stoichiometry if unexpected byproducts arise (e.g., over-alkylation at the 1-position) .
- Isolation of Intermediates :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and confirm structures .
- Mechanistic Probes :
- Conduct kinetic isotope effect (KIE) studies or trap reactive intermediates (e.g., nitrenes) to elucidate pathways .
Advanced: What strategies are recommended for studying the compound’s bioactivity or enzyme inhibition potential?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™ for kinase activity) .
- Cytotoxicity : Test IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
- Metabolic Stability :
- Use liver microsomes (human or rat) to assess CYP450-mediated degradation via LC-MS/MS .
- Structure-Activity Relationship (SAR) :
- Synthesize analogs with modified isobutyl or methyl groups and compare bioactivity .
Basic: How can researchers address solubility challenges during in vitro or in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- LogP Determination :
- Measure octanol/water partition coefficients via shake-flask method or predict using ChemAxon software .
Advanced: What analytical workflows are suitable for detecting trace impurities or degradation products?
Methodological Answer:
- LC-HRMS :
- Forced Degradation Studies :
- Quantitative NMR (qNMR) :
- Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
